molecular formula C6H14O12P2 B8644906 Fructose-1,6-diphosphate

Fructose-1,6-diphosphate

Katalognummer: B8644906
Molekulargewicht: 340.12 g/mol
InChI-Schlüssel: RNBGYGVWRKECFJ-ZXXMMSQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fructose-1,6-diphosphate (FDP) is a pivotal high-energy intermediate in the glycolytic pathway. In research, it is valued for its cytoprotective properties, demonstrating the ability to protect cells and tissues from hypoxic-ischemic injury in model systems. Studies suggest its protective mechanisms are multifaceted, including acting as a glycolytic substrate to support energy production under oxygen restrictions and modulating signaling pathways to reduce inflammation and apoptosis. FDP has also been investigated for its role in mitigating the development of certain neurodegenerative diseases and for its anticonvulsant activity in animal models, potentially linked to its influence on brain metabolism and glutathione reduction. Furthermore, FDP serves as a crucial precursor in synthetic biology for the stereoselective biosynthesis of rare sugars, drug intermediates, and bioactive principles via aldolase-mediated carbon-carbon bond-forming reactions. This product, this compound, is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C6H14O12P2

Molekulargewicht

340.12 g/mol

IUPAC-Name

[(2S,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1

InChI-Schlüssel

RNBGYGVWRKECFJ-ZXXMMSQZSA-N

SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

Isomerische SMILES

C([C@@H]1[C@H]([C@@H]([C@@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

Kanonische SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Fructose-1,6-diphosphate is extensively used to study metabolic pathways such as glycolysis and gluconeogenesis. It provides insights into cellular energy production and helps elucidate the mechanisms of various enzymes involved in these pathways.

Key Applications:

  • Substrate for enzyme activity studies (e.g., fructose-1,6-bisphosphate aldolase) .
  • Investigating enzyme kinetics and regulation .

Enzyme Activity Studies

This compound acts as an allosteric activator for several enzymes, enhancing their activity under specific conditions. For instance, it activates pyruvate kinase and lactate dehydrogenase, which are crucial for cellular metabolism.

Key Applications:

  • Understanding enzyme regulation .
  • Studying the effects of metabolic inhibitors .

Nutrition and Dietary Supplements

Research indicates that this compound may enhance athletic performance and recovery due to its role in energy metabolism. It is being explored as a potential supplement for athletes to improve endurance and reduce fatigue.

Key Applications:

  • Investigating its effects on exercise recovery .
  • Evaluating its role in sports nutrition .

Cardiovascular Health

This compound has been studied for its neuroprotective effects during ischemic events. It shows promise in improving outcomes after cardiac surgeries by protecting heart tissue from damage during ischemia.

Case Study:

  • A study demonstrated that intravenous administration of this compound before cardiopulmonary bypass significantly reduced myocardial stress .

Treatment of Metabolic Disorders

The compound is being explored for its potential therapeutic applications in treating conditions like myocardial ischemia and other cardiovascular diseases.

Key Applications:

  • Development of medicaments targeting metabolic disorders .
  • Use in emergency treatments for acute medical crises .

Pharmaceutical Development

This compound is utilized in the formulation of drugs aimed at metabolic disorders. Its ability to stabilize certain medications enhances their efficacy.

Key Applications:

  • Ingredient in pharmaceutical formulations targeting energy metabolism .
  • Used in parenteral nutrition solutions to support patients with specific dietary needs .

Biotechnology

In biotechnology, this compound serves as a critical component in cell culture media to support various cell types' growth and maintenance.

Key Applications:

  • Supporting research and development in pharmaceutical industries .
  • Enhancing the viability of cultured cells used in experimental studies .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Biochemical ResearchSubstrate for enzyme studiesInsights into metabolic pathways
Enzyme Activity StudiesAllosteric activator for enzymesEnhanced understanding of enzyme kinetics
NutritionPotential supplement for athletesImproved performance and recovery
Cardiovascular HealthNeuroprotective effects during ischemiaReduced myocardial stress during surgeries
Metabolic DisordersDrug formulation for metabolic issuesTargeted treatment options
BiotechnologyCell culture media componentSupports growth of various cell types

Analyse Chemischer Reaktionen

Glycolysis: Formation and Cleavage

FBP is synthesized in glycolysis through the phosphorylation of fructose-6-phosphate (F6P) by 6-phosphofructo-1-kinase (PFK-1), consuming ATP . This reaction is reversible in gluconeogenesis via fructose-1,6-bisphosphatase .

Reaction TypeEnzymeReactantsProducts
Formation (Glycolysis)6-phosphofructo-1-kinaseATP + Fructose-6-phosphateADP + Fructose-1,6-bisphosphate
Cleavage (Glycolysis)Fructose-bisphosphate aldolaseFructose-1,6-bisphosphateGlyceraldehyde-3-phosphate + Dihydroxyacetone phosphate

The cleavage reaction involves a Schiff base mechanism , where the enzyme forms a covalent intermediate with the substrate. Structural studies reveal that conserved residues (e.g., Tyr146 in archaeal aldolase) facilitate proton transfer during catalysis .

Gluconeogenesis: Hydrolysis

In gluconeogenesis, FBP is hydrolyzed to F6P by fructose-1,6-bisphosphatase , a key step to regenerate glucose .

Reaction TypeEnzymeReactantsProducts
HydrolysisFructose-1,6-bisphosphataseFructose-1,6-bisphosphate + H₂OFructose-6-phosphate + Pi

This reaction is essential for reversing glycolysis and maintaining metabolic flexibility .

Nonenzymatic Aldol Condensation

A groundbreaking study demonstrated that FBP can form nonenzymatically in ice through an aldol condensation of glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP) .

ConditionKey FeaturesProducts
EnzymaticRequires aldolase, occurs at physiological pHFBP
Nonenzymatic (Ice)Occurs at -20°C, stabilized by freezingFBP + minor isomers

The ice matrix slows reactant decomposition and enables bond formation, with amino acids like glycine accelerating the reaction . This suggests a prebiotic origin for gluconeogenesis-like pathways.

Regulatory Roles

FBP acts as an allosteric activator of key glycolytic enzymes:

  • Pyruvate kinase : Enhances catalytic activity, driving glycolysis .

  • Phosphofructokinase-1 : Stabilizes the active enzyme conformation, promoting F6P phosphorylation .

Structural Insights

Crystallographic studies of aldolase variants reveal:

  • Covalent intermediates : A carbinolamine intermediate forms during catalysis, stabilized by conserved residues (e.g., Tyr146 in archaeal aldolase) .

  • Proton transfer : Glu187 in eukaryotic aldolase donates protons during cleavage, while Asp residues facilitate carbon-carbon bond breaking .

Analytical Methods

Enzymatic assays for FBP quantification utilize aldolase and auxiliary enzymes (e.g., triosephosphate isomerase, α-glycerophosphate dehydrogenase) to measure NADH consumption via absorbance at 340 nm .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights structural and functional distinctions between F1,6-DP and related phosphorylated sugars:

Compound Molecular Formula Phosphorylation Sites Key Enzymes Metabolic Role(s)
Fructose-1,6-diphosphate C₆H₁₄O₁₂P₂ C1, C6 Aldolase, FBPase Glycolysis/gluconeogenesis intermediate; pyruvate kinase activator
Fructose-2,6-bisphosphate C₆H₁₄O₁₂P₂ C2, C6 PFK-2/FBPase-2 Allosteric regulator of PFK-1 (activates glycolysis) and FBPase (inhibits gluconeogenesis)
Glucose-6-phosphate C₆H₁₃O₉P C6 G6Pase, G6PDH Entry point for glycolysis, pentose phosphate pathway (PPP), and glycogen synthesis
Fructose-6-phosphate C₆H₁₃O₉P C6 PFK-1, phosphohexose isomerase Intermediate in glycolysis/gluconeogenesis; precursor for F1,6-DP synthesis

Regulatory Roles in Metabolism

  • F1,6-DP vs. Fructose-2,6-bisphosphate (F2,6-BP):
    F1,6-DP is a metabolic intermediate, while F2,6-BP is a regulatory molecule. F2,6-BP activates PFK-1 (promoting glycolysis) and inhibits FBPase (suppressing gluconeogenesis) under high-energy conditions . In contrast, F1,6-DP directly activates pyruvate kinase, accelerating the final glycolysis step .
  • F1,6-DP vs. Glucose-6-phosphate (G6P):
    G6P is a branch point for glycolysis, PPP, and glycogen synthesis, whereas F1,6-DP is specific to glycolysis/gluconeogenesis. Diets high in fructose or protein elevate F1,6-DP-linked enzymes (e.g., FBPase), whereas G6P-associated pathways dominate during glucose metabolism .

Allosteric and Signaling Functions

  • Pyruvate Kinase Activation: F1,6-DP reduces the Kₘ for phosphoenolpyruvate (0.17 mM) and ADP (1 mM) in Streptococcus lactis pyruvate kinase, enhancing catalytic efficiency . This contrasts with ATP, which inhibits pyruvate kinase under low-energy conditions.
  • Metabolic Signaling in E. coli: F1,6-DP accumulation (7–20× wild-type levels) in E. coli mutants represses rRNA synthesis, suggesting a role in growth rate regulation.

Response to Metabolic Stress

Under glucose starvation, F1,6-DP levels decline due to increased FBPase activity, redirecting carbon toward gluconeogenesis . In contrast, F2,6-BP decreases under low glucose, relieving PFK-1 activation and slowing glycolysis .

Vorbereitungsmethoden

Key Parameters:

  • Enzymes : Hexokinase, glucokinase, acetate kinase.

  • Substrates : F6P, ATP, acetyl phosphate.

  • Yield : >80% conversion efficiency under optimal conditions.

Table 1: Enzymatic ATP-Regenerated FDP Synthesis

ParameterValueSource
Temperature37°C
pH7.4–7.6
Reaction Time2–4 hours
ATP Regeneration Rate95% efficiency

Industrial-Scale Fermentation and Purification

Industrial production of FDP relies on microbial fermentation followed by multi-step purification. Saccharomyces cerevisiae or Escherichia coli strains engineered to overexpress glycolysis enzymes are cultured in high-phosphate media. Post-fermentation steps include:

  • Deproteinization : Heat treatment (85°C for 2 minutes) to denature proteins.

  • Ion-Exchange Chromatography : Anionic resins (e.g., Dowex 1x4) separate FDP from monophosphates and inorganic phosphates.

  • Reverse Osmosis : Concentrates FDP solutions to >2.5% purity.

Table 2: Industrial FDP Production Metrics

StepPurity IncreaseYield LossSource
Fermentation Broth5–10% FDP
Ion-Exchange Eluate62–75% FDP15–20%
Reverse Osmosis>95% FDP<5%

Neutralization with pyridine or KOH yields stable FDP salts (e.g., sodium or potassium FDP). This method scales effectively but requires significant infrastructure.

Chemical Phosphorylation and Isolation

While enzymatic methods are preferred, chemical phosphorylation remains a historical approach. Fructose is treated with phosphorylating agents like polyphosphoric acid, followed by chromatographic separation. However, this method suffers from low specificity and side products, making it less viable for high-purity applications.

ATP-Free Biosynthesis Using Hyperthermophilic Enzymes

A groundbreaking ATP-free pathway employs thermostable enzymes to synthesize FDP from starch and pyrophosphate (PPi). The cascade includes:

  • α-Glucan Phosphorylase : Degrades starch to glucose-1-phosphate.

  • Phosphoglucomutase : Converts glucose-1-phosphate to glucose-6-phosphate.

  • Glucose-6-Phosphate Isomerase : Produces F6P.

  • Pyrophosphate Phosphofructokinase : Phosphorylates F6P to FDP using PPi.

Table 3: Hyperthermophilic Enzyme Cocktail Performance

EnzymeOptimal TemperatureFDP YieldSource
α-Glucan Phosphorylase70°C125 ± 4.6 mM
Pyrophosphate Phosphofructokinase70°C98% conversion

This method eliminates ATP costs and leverages high-temperature stability for efficient large-scale production.

Aldolase-Catalyzed Synthesis

This compound aldolase catalyzes the reversible condensation of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) to form FDP. While primarily used in analytical settings, this method supports isotopic labeling studies (e.g., 14C^{14}\text{C}-FDP).

Key Considerations:

  • Substrate Specificity : Aldolases favor FDP over fructose-1-phosphate (F1P) by a 29:1 activity ratio.

  • Applications : Synthesizes radiolabeled FDP for metabolic tracing .

Q & A

Q. What experimental methods are recommended for quantifying intracellular F1,6-DP levels in metabolic studies?

Enzymatic assays coupled with spectrophotometry are widely used. For example:

  • Step 1 : Lyse cells and extract metabolites under conditions that stabilize phosphorylated intermediates (e.g., rapid freezing in liquid nitrogen).
  • Step 2 : Use aldolase (EC 4.1.2.13) to catalyze the cleavage of F1,6-DP into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP) .
  • Step 3 : Couple the reaction with triosephosphate isomerase and α-glycerophosphate dehydrogenase to reduce NAD⁺ to NADH, measurable at 340 nm .
  • Validation : Include internal standards (e.g., spiked F1,6-DP) to account for enzymatic interference or matrix effects .

Q. How does F1,6-DP regulate glycolysis, and what assays can assess its role in phosphofructokinase (PFK) activity?

F1,6-DP is the product of PFK (EC 2.7.1.11), a rate-limiting glycolytic enzyme. To study its regulatory effects:

  • Kinetic Assays : Measure PFK activity by tracking ADP production (coupled to NADH oxidation) under varying F1,6-DP concentrations .
  • Allosteric Modulation : Use isothermal titration calorimetry (ITC) to quantify binding affinity of F1,6-DP to PFK, noting its role in relieving ATP-mediated inhibition .

Q. What are the standard protocols for preparing F1,6-DP solutions in enzymatic studies?

  • Buffering : Dissolve F1,6-DP tetra(cyclohexylammonium) salt in deionized water and adjust to pH 7.4 with HCl to stabilize the phosphate groups .
  • Storage : Aliquot and store at -80°C to prevent hydrolysis; verify purity via HPLC or enzymatic activity assays before use .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) resolve contradictions in F1,6-DP’s role across organisms (e.g., E. coli vs. mammalian systems)?

  • Isotopic Tracers : Use ¹³C-labeled glucose to trace F1,6-DP dynamics in glycolysis. In E. coli, elevated F1,6-DP represses rRNA synthesis during temperature upshifts, whereas in mammals, it enhances ATP production under hypoxic conditions .
  • Computational Modeling : Integrate enzyme kinetic parameters (e.g., Vmax, Km) with transcriptomic data to predict flux discrepancies. For example, E. coli mutants with aldolase defects show 7–20× higher F1,6-DP pools but reduced growth rates, suggesting context-dependent regulatory roles .

Q. What methodological approaches address conflicting data on F1,6-DP’s allosteric effects in disease models (e.g., F1,6-DP deficiency)?

  • Enzyme Activity Profiling : In F1,6-bisphosphatase deficiency, measure hepatic gluconeogenesis via ¹³C-NMR to detect F1,6-DP accumulation and hypoglycemia .
  • Pharmacokinetic Studies : Administer exogenous F1,6-DP intravenously in animal models and monitor plasma clearance rates (e.g., 0.5–2.0 hr half-life in rats) to assess therapeutic potential for ischemic injury .

Q. How can CRISPR/Cas9-mediated mutations in aldolase inform F1,6-DP’s role in metabolic signaling beyond glycolysis?

  • Strain Engineering : Generate E. coli mutants (e.g., fda) with aldolase knockouts. Use LC-MS to quantify F1,6-DP accumulation and correlate with RNA polymerase activity (e.g., inhibition of rRNA synthesis at 42°C) .
  • Phenotypic Rescue : Supplement mutants with non-glycolytic carbon sources (e.g., succinate) to bypass F1,6-DP dependency, confirming its role as a metabolic checkpoint .

Q. What advanced techniques elucidate F1,6-DP’s extra-glycolytic roles, such as in redox balance or lipid metabolism?

  • Redox Assays : Measure intraerythrocytic ATP/ADP ratios via luciferase assays after F1,6-DP infusion, noting a 15–20% ATP increase in human studies .
  • Lipidomics : Combine indirect calorimetry with GC-MS to show F1,6-DP infusion reduces plasma triglycerides by 12–18% via enhanced carbohydrate oxidation (respiratory quotient ↑0.08–0.12) .

Methodological Considerations

  • Contradiction Handling : When F1,6-DP levels inversely correlate with growth rates (e.g., E. coli stationary phase), validate with phosphoproteomics to identify phosphorylation states of downstream targets (e.g., transcription factors) .
  • Data Reproducibility : Standardize cell lysis protocols to prevent phosphatase-mediated F1,6-DP degradation. Report recovery rates using spiked standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fructose-1,6-diphosphate
Reactant of Route 2
Fructose-1,6-diphosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.